6-Methoxy-1-(trifluoromethyl)-1-indanol
Description
6-Methoxy-1-(trifluoromethyl)-1-indanol is a substituted indanol derivative featuring a methoxy group at the 6-position and a trifluoromethyl (-CF₃) group at the 1-position of the indane ring. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric effects imparted by its substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group can influence hydrogen bonding and solubility .
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
6-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-8-3-2-7-4-5-10(15,9(7)6-8)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
InChI Key |
NSWPLACUKUJTAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2(C(F)(F)F)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(trifluoromethyl)-1-indanol can be achieved through several synthetic routes. One common method involves the acylation of anisole with an acylating agent in the presence of a Lewis acid, followed by cyclization and reduction steps . The reaction conditions typically involve temperatures ranging from -10°C to 120°C, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(trifluoromethyl)-1-indanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
6-Methoxy-1-(trifluoromethyl)-1-indanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on the structure-activity relationship (SAR) can provide insights into its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 6-Methoxy-1-(trifluoromethyl)-1-indanol, highlighting differences in substituents, molecular properties, and spectral characteristics:
Key Comparisons :
Substituent Effects on Conformation: In 1-indanol, the equatorial conformation is energetically favored by ~2 kJ/mol due to interactions between the OH group and the aromatic ring . This contrasts with 4-(trifluoromethyl)-1-indanol, where the CF₃ group at the 4-position could disrupt ring planarity but has less direct interaction with the OH group .
Spectroscopic Properties: The OH stretching wavenumber in 1-indanol is 3650 cm⁻¹ (axial) and 3627 cm⁻¹ (equatorial), with a red shift attributed to secondary carbon stereoelectronic effects rather than aromatic ring influence . Substitution with electron-withdrawing groups (e.g., -NO₂ in 6-nitro-1-(trifluoromethyl)-1-indanol) may further red-shift the OH band due to increased hydrogen bonding acidity, whereas methoxy groups (electron-donating) could blue-shift it .
Physicochemical Behavior: The trifluoromethyl group enhances lipid solubility, making this compound more suitable for membrane-permeable applications compared to unsubstituted 1-indanol. Conversely, the nitro analog’s higher polarity may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
